3-Methylheptane

Distillation Separation Science Physical Chemistry

3-Methylheptane (CAS 589-81-1) is the only monomethylheptane isomer with a chiral center, making it irreplaceable for enantioselective GC method development on cyclodextrin stationary phases. Its highest critical pressure (25.13 MPa) among monomethylheptanes is critical for equation-of-state and petroleum fluid modeling. In combustion research, its distinct NTC-regime ignition delay and slower oxidation vs 2-methylheptane prevent systematic reactivity bias in CFD engine models. Substitute isomers cannot replicate these properties—compromising experimental reproducibility. Specify 3-methylheptane for validated results.

Molecular Formula C8H18
Molecular Weight 114.23 g/mol
CAS No. 589-81-1
Cat. No. B165616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylheptane
CAS589-81-1
Molecular FormulaC8H18
Molecular Weight114.23 g/mol
Structural Identifiers
SMILESCCCCC(C)CC
InChIInChI=1S/C8H18/c1-4-6-7-8(3)5-2/h8H,4-7H2,1-3H3
InChIKeyLAIUFBWHERIJIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.000792 mg/mL at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylheptane (CAS 589-81-1): Physicochemical Baseline for Differentiated Procurement of C8 Branched Alkanes


3-Methylheptane (CAS 589-81-1) is a lightly branched C8 alkane and one of 18 structural isomers of octane, with molecular formula C8H18 and molecular weight 114.23 g/mol [1]. The compound features a methyl substituent at the third carbon position (CH3CH2CH(CH3)CH2CH2CH2CH3), creating a chiral center at C3 that yields (R)- and (S)-enantiomers [2]. Its baseline physicochemical profile—boiling point 118-119°C at 760 mmHg, density 0.705 g/mL at 25°C, refractive index n20/D 1.398, and vapor pressure 19.6 mmHg at 25°C—defines its behavior in separation, combustion, and formulation applications [3].

Why Generic Substitution of 3-Methylheptane with Other C8 Isomers Fails in Combustion Modeling and Analytical Calibration


Substituting 3-methylheptane with other C8 alkane isomers—such as n-octane, 2-methylheptane, or 4-methylheptane—introduces measurable deviations in key physicochemical and performance parameters. While these isomers share identical molecular formula (C8H18) and molecular weight, the position and presence of methyl branching alter boiling point (ΔT up to 6-7°C), enthalpy of vaporization (ΔHv variations of 2-3 kJ/mol), and fuel reactivity in the negative temperature coefficient (NTC) regime [1]. In combustion research, 3-methylheptane exhibits distinct ignition delay behavior and oxidation kinetics that cannot be replicated by 2-methylheptane or n-octane [2][3]. For analytical applications, only 3-methylheptane possesses the chiral center required for enantiomeric separation studies; 2-methylheptane and 4-methylheptane are achiral and unsuitable for this specialized application [4]. Generic interchange without accounting for these quantifiable differences will compromise experimental reproducibility and model validation.

Quantitative Differentiation Evidence for 3-Methylheptane vs. Closest C8 Alkane Analogs


Boiling Point and Vapor Pressure Differentiation of 3-Methylheptane vs. 2-Methylheptane and n-Octane

3-Methylheptane exhibits a boiling point of 118.925°C at atmospheric pressure, which is +1.28°C higher than 2-methylheptane (117.647°C) and -6.74°C lower than n-octane (125.665°C) [1]. The enthalpy of vaporization for 3-methylheptane is 71.30 kJ/mol, compared to 70.30 kJ/mol for 2-methylheptane (Δ = +1.00 kJ/mol) and 73.19 kJ/mol for n-octane (Δ = -1.89 kJ/mol) [1]. These differences are sufficient for chromatographic separation and influence distillation cut selection in fuel blending.

Distillation Separation Science Physical Chemistry

Density and Critical Pressure Comparison of 3-Methylheptane Among Methylheptane Isomers

3-Methylheptane has a density of 0.7058 g/cm³ at 20°C, which is higher than both 2-methylheptane (0.6980 g/cm³, Δ = +0.0078 g/cm³) and 4-methylheptane (0.7046 g/cm³, Δ = +0.0012 g/cm³) [1]. Critically, 3-methylheptane exhibits a critical pressure of 25.13 MPa, the highest among the three monomethylheptane isomers (2-methylheptane: 24.52 MPa; 4-methylheptane: 25.09 MPa) [1].

Fuel Formulation Fluid Dynamics Thermodynamics

Fuel Reactivity Differentiation: 3-Methylheptane vs. 2-Methylheptane in Jet-Stirred Reactor Oxidation

In a jet-stirred reactor operated at 10 atm across 530–1220 K, 3-methylheptane reacts more slowly than 2-methylheptane at both low and high temperatures [1]. At low temperature (NTC regime), the difference in fuel conversion is substantial due to distinct branching influences on radical pool formation. At high temperatures (>900 K), the differences diminish but remain measurable in terms of intermediate species formation profiles [1].

Combustion Chemistry Fuel Kinetics Surrogate Fuel Modeling

Ignition Delay Deviation of 3-Methylheptane vs. n-Octane and 2-Methylheptane in the NTC Regime

At high temperatures (>900 K), ignition delay times for 3-methylheptane, 2-methylheptane, and n-octane are indistinguishable [1]. However, in the negative temperature coefficient (NTC) and low-temperature regimes, their ignition delay times deviate significantly, correlating with Research Octane Number (RON) differences [1]. The logarithm of shock tube ignition delay data for these isomers at ~20 atm and ~835 K increases linearly with increasing RON [2].

Autoignition Engine Knock Octane Rating

Chiral Center Differentiation: 3-Methylheptane vs. Achiral Methylheptane Isomers for Enantioselective Applications

Among the three monomethylheptane isomers, only 3-methylheptane possesses a chiral center (at C3), making it the sole candidate from this isomeric series for enantioselective studies [1]. Both 2-methylheptane and 4-methylheptane are achiral. Racemic 3-methylheptane has been successfully enantioseparated via gas chromatography using modified cyclodextrin stationary phases [2].

Chiral Separation Enantioselective GC Analytical Reference

Prioritized Application Scenarios for 3-Methylheptane (CAS 589-81-1) Based on Verified Differentiation


Surrogate Component for Diesel and Jet Fuel Kinetic Modeling (Low-to-Intermediate Temperature Combustion)

3-Methylheptane is the preferred monomethylheptane isomer for constructing surrogate fuel models that must accurately capture NTC-regime reactivity and ignition delay behavior. Its slower oxidation rate compared to 2-methylheptane in jet-stirred reactor experiments [1] and its intermediate NTC ignition delay profile between n-octane and 2-methylheptane [2] make it a critical validation target for detailed kinetic mechanisms. For researchers developing CFD engine models where low-temperature chemistry (HCCI, RCCI, advanced compression ignition) is central, substituting 2-methylheptane will systematically bias reactivity predictions upward.

High-Pressure Thermodynamic and PVT Property Studies of Branched Alkanes

3-Methylheptane exhibits the highest critical pressure (25.13 MPa) among the monomethylheptane series—exceeding both 2-methylheptane (24.52 MPa) and 4-methylheptane (25.09 MPa) [1]. This property makes it the optimal selection for experimental studies requiring accurate critical constants for equation-of-state development, particularly for petroleum fluid characterization and high-pressure phase behavior modeling where branched alkane properties are needed.

GC Enantioseparation Method Development and Chiral Reference Standard Sourcing

3-Methylheptane is the only monomethylheptane isomer suitable for enantioselective gas chromatography method development, as both 2-methylheptane and 4-methylheptane lack the requisite chiral center [1]. The compound has been demonstrated to enantioseparate on modified cyclodextrin stationary phases [2], enabling its use as a racemic standard or for sourcing enantiopure (R)- or (S)-3-methylheptane. Laboratories requiring chiral alkane reference materials should explicitly specify 3-methylheptane; alternative methylheptane isomers cannot fulfill this analytical role.

Distillation and Physical Separation Protocol Calibration

The measurable boiling point difference of +1.28°C between 3-methylheptane (118.925°C) and 2-methylheptane (117.647°C) [1] is sufficient for gas chromatographic baseline resolution and fractional distillation separation under controlled conditions. For analytical laboratories calibrating GC retention indices or validating distillation column efficiency for close-boiling C8 isomers, 3-methylheptane provides a validated reference point with well-characterized thermodynamic properties that are distinct from its nearest structural analog.

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